molecular formula C13H19NO4S B443445 Butyl 4-[(ethylsulfonyl)amino]benzoate

Butyl 4-[(ethylsulfonyl)amino]benzoate

Cat. No.: B443445
M. Wt: 285.36g/mol
InChI Key: RDDYNORXFVBIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(ethylsulfonyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the para position with an ethylsulfonylamino group (-NH-SO₂-C₂H₅). This compound’s structural characteristics—particularly the sulfonamide group—suggest applications in pharmaceuticals or agrochemicals, as sulfonamides are known for antimicrobial, antiviral, or herbicidal activities.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36g/mol

IUPAC Name

butyl 4-(ethylsulfonylamino)benzoate

InChI

InChI=1S/C13H19NO4S/c1-3-5-10-18-13(15)11-6-8-12(9-7-11)14-19(16,17)4-2/h6-9,14H,3-5,10H2,1-2H3

InChI Key

RDDYNORXFVBIAI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Butyl 4-[(ethylsulfonyl)amino]benzoate, differing primarily in substituents or ester groups:

Ethyl 4-(sulfooxy)benzoate (Compound 13, )
  • Structure : Para-position sulfonate ester (-O-SO₃H) attached to an ethyl benzoate.
  • Key Differences: Sulfonate ester vs. sulfonamide group: Sulfonates are more hydrophilic and acidic due to the -SO₃H group, whereas sulfonamides exhibit greater stability and neutral pH behavior. Ethyl ester vs.
  • Applications : Isolated from bamboo shoots, sulfonate esters like this may participate in plant defense mechanisms or metabolic pathways .
Para-hydroxybenzoic acid ethyl ester (Compound 9, )
  • Structure : Ethyl ester of para-hydroxybenzoic acid.
  • Key Differences: Hydroxyl (-OH) group vs. sulfonamide: The hydroxyl group increases acidity (pKa ~4.5) and hydrogen-bonding capacity, influencing solubility and reactivity.
  • Applications : Common in natural products; exhibits preservative or antioxidant properties in plants .
Bispyribac-sodium ()
  • Structure : Sodium salt of 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate.
  • Key Differences :
    • Complex pyrimidinyl-oxy substituents vs. sulfonamide: These substituents enable herbicidal activity by targeting acetolactate synthase (ALS) in weeds.
    • Sodium counterion: Enhances water solubility, making it suitable for foliar application in agriculture.
  • Applications : Commercial herbicide used in rice paddies .

Data Table: Structural and Inferred Properties

Compound Name Substituent(s) Solubility Key Properties Applications
This compound -NH-SO₂-C₂H₅ (para), butyl ester Low water solubility (inferred) High lipophilicity, sulfonamide stability Potential agrochemical/pharma
Ethyl 4-(sulfooxy)benzoate -O-SO₃H (para), ethyl ester Moderate water solubility Acidic, hydrophilic Plant metabolism
Para-hydroxybenzoic acid ethyl ester -OH (para), ethyl ester Moderate in polar solvents Antioxidant, preservative Natural preservative
Bispyribac-sodium Pyrimidinyl-oxy groups, sodium High water solubility ALS inhibitor Herbicide

Research Findings and Inferences

  • Chemical Stability: Sulfonamide groups (as in this compound) are more hydrolytically stable than sulfonate esters (e.g., Ethyl 4-(sulfooxy)benzoate), which may degrade under acidic or enzymatic conditions .
  • Bioactivity : The butyl ester’s lipophilicity could enhance bioactivity in lipid-rich environments (e.g., cell membranes), whereas sodium salts like bispyribac-sodium are optimized for aqueous delivery .
  • Synthetic vs. Natural Origin: Unlike bamboo-derived compounds (), this compound is likely synthetic, aligning with sulfonamide’s prevalence in designed bioactive molecules.

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